
(Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide is an organic compound characterized by its unique structure, which includes a naphthalene ring, a cyano group, and a benzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the naphthalen-2-ylprop-2-enamide backbone, followed by the introduction of the cyano group and the benzyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry (Z-configuration) is achieved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce the cyano group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-ylprop-2-enamide derivatives with hydroxyl groups, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it may bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new drugs.
Industry: In industry, this compound is used in the development of materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.
Wirkmechanismus
The mechanism of action of (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the naphthalene ring are key functional groups that contribute to its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-Benzyl-2-cyano-3-phenylprop-2-enamide
- N-Benzyl-2-cyano-3-(2-methylphenyl)prop-2-enamide
- N-Benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
Comparison: Compared to these similar compounds, (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide is unique due to the presence of the naphthalene ring, which can enhance its binding interactions and stability. This structural feature may also contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c22-14-20(21(24)23-15-16-6-2-1-3-7-16)13-17-10-11-18-8-4-5-9-19(18)12-17/h1-13H,15H2,(H,23,24)/b20-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSHRCDPBRWDNF-MOSHPQCFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC3=CC=CC=C3C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC3=CC=CC=C3C=C2)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
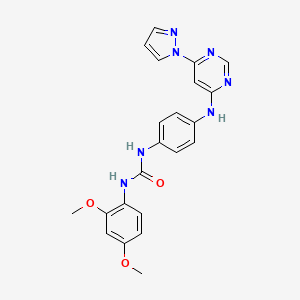
![6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide](/img/structure/B2394348.png)

![N,N-diethyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394350.png)

![5-bromo-N-(3-methyl-3-azabicyclo[3.1.0]hexan-6-yl)furan-2-carboxamide](/img/structure/B2394353.png)
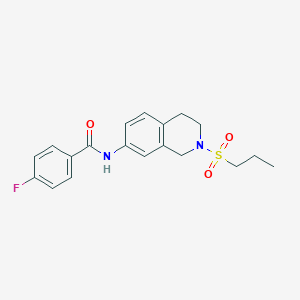
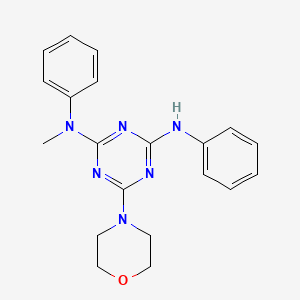
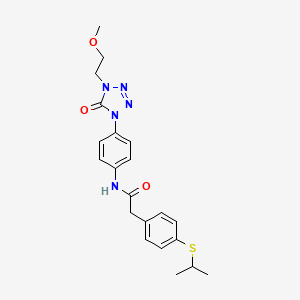


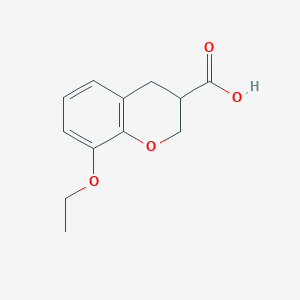

![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2394369.png)
